Ripk1-IN-19
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Overview
Description
Ripk1-IN-19 is a small molecule inhibitor that targets receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, playing a significant role in various pathological conditions, including autoimmune, inflammatory, neurodegenerative, ischemic, and acute conditions . The development of selective RIPK1 inhibitors like this compound has shown promise in preclinical models and clinical trials for treating these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ripk1-IN-19 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its selectivity and potency. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule using standard organic synthesis techniques.
Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance the compound’s binding affinity and selectivity for RIPK1.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves scaling up the reaction conditions and using more efficient purification techniques. The industrial production process also includes stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Ripk1-IN-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent and selective inhibitors .
Scientific Research Applications
Ripk1-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of RIPK1 inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of RIPK1 in cell death and inflammation.
Medicine: Explored as a potential therapeutic agent for treating autoimmune, inflammatory, and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting RIPK1 for various pathological conditions .
Mechanism of Action
Ripk1-IN-19 exerts its effects by selectively inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets involved in cell death and inflammation pathways. The molecular targets of this compound include the ATP-binding pocket and the allosteric regulatory domain of RIPK1. By binding to these sites, this compound blocks the activation of RIPK1 and its downstream signaling pathways, thereby reducing inflammation and cell death .
Comparison with Similar Compounds
Ripk1-IN-19 is compared with other similar compounds, such as:
GSK2656157: A type II RIPK1 inhibitor with a similar binding mode but different selectivity profile.
UAMC-3861: A novel RIPK1 inhibitor with enhanced selectivity and potency.
LD4172: A first-in-class RIPK1 degrader that targets the scaffolding function of RIPK1 .
This compound is unique due to its high selectivity for RIPK1 and its ability to inhibit both the kinase activity and the scaffolding function of RIPK1. This dual inhibition makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C28H25FN6O2 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
5-[2-(cyclopropanecarbonylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-[(1S)-1-(3-fluorophenyl)ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C28H25FN6O2/c1-16(18-4-3-5-21(29)12-18)30-27(37)23-15-34(2)24-9-8-19(13-22(23)24)20-10-11-35-25(14-20)31-28(33-35)32-26(36)17-6-7-17/h3-5,8-17H,6-7H2,1-2H3,(H,30,37)(H,32,33,36)/t16-/m0/s1 |
InChI Key |
MMHXIUIFLQILFX-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)F)NC(=O)C2=CN(C3=C2C=C(C=C3)C4=CC5=NC(=NN5C=C4)NC(=O)C6CC6)C |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC(=O)C2=CN(C3=C2C=C(C=C3)C4=CC5=NC(=NN5C=C4)NC(=O)C6CC6)C |
Origin of Product |
United States |
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